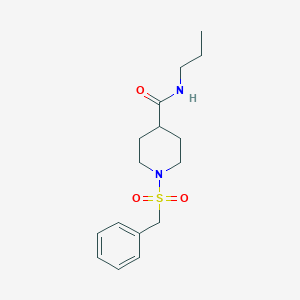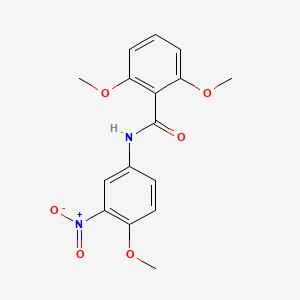
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide
Overview
Description
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a piperidine derivative that has been synthesized using different methods, including the reaction of piperidine with benzylsulfonyl chloride and propylamine.
Mechanism of Action
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide acts as a potent and selective blocker of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The TRPV1 channel is involved in pain perception and inflammation, and its blockade by 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide leads to the reduction of pain and inflammation. 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide binds to the intracellular side of the TRPV1 channel and stabilizes its closed state, preventing the influx of calcium ions and the activation of downstream signaling pathways.
Biochemical and Physiological Effects
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been shown to have significant biochemical and physiological effects, including the reduction of pain and inflammation. 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been shown to be effective in various animal models of pain and inflammation, including models of acute and chronic pain, neuropathic pain, and inflammatory pain. 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has also been shown to have a good safety profile and low toxicity in animal studies.
Advantages and Limitations for Lab Experiments
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for the TRPV1 channel, its good solubility in various solvents, and its easy synthesis and purification. However, 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide also has some limitations, including its instability in aqueous solutions and its potential for off-target effects on other ion channels and receptors.
Future Directions
There are several future directions for the research on 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide, including the development of new TRPV1 channel blockers based on 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide, the investigation of the structure-activity relationship of 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide and its derivatives, and the exploration of the therapeutic potential of 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide in various diseases, including pain, inflammation, and cancer. Additionally, the development of new methods for the synthesis and purification of 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide and its derivatives could lead to the discovery of new compounds with improved potency, selectivity, and safety.
Scientific Research Applications
1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been shown to act as a potent and selective blocker of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain perception and inflammation. In pharmacology, 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been investigated for its potential as a new analgesic and anti-inflammatory drug. In medicinal chemistry, 1-(benzylsulfonyl)-N-propyl-4-piperidinecarboxamide has been used as a lead compound for the development of new TRPV1 channel blockers.
properties
IUPAC Name |
1-benzylsulfonyl-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-2-10-17-16(19)15-8-11-18(12-9-15)22(20,21)13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQVMRYNZCEFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)

![N-(3-{[(5-cyclopropyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4732887.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4732898.png)
![2-{4-[(4-ethylphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4732920.png)
![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4732924.png)
![5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732942.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4732958.png)
![N-[(allylamino)carbonothioyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B4732962.png)
![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4732969.png)